(2E)-3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one
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Overview
Description
This compound is a type of chalcone, which is a class of organic compounds with the molecular formula C15H12O. Chalcones consist of two aromatic rings (A and B) linked by a three-carbon α,β-unsaturated carbonyl system . In this case, the A ring is a 4-chlorophenyl group, the B ring is a phenyl group, and there is a piperazine ring attached to the carbonyl carbon.
Molecular Structure Analysis
The molecular structure of chalcones is characterized by the presence of a carbonyl group (C=O) and an alpha-beta unsaturated system (C=C-C=O). The presence of these functional groups can lead to various reactions .Chemical Reactions Analysis
Chalcones can undergo a variety of chemical reactions due to the presence of the α,β-unsaturated carbonyl system. They can undergo nucleophilic addition reactions, cycloaddition reactions, and can act as precursors in the synthesis of heterocyclic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For chalcones, the presence of the α,β-unsaturated carbonyl system can influence its chemical reactivity. The presence of the chlorine atom and the piperazine ring in this compound could also influence its properties .Scientific Research Applications
Antitumor Activity
A series of 1,2,4-triazine derivatives bearing a piperazine amide moiety, which are structurally related to the compound , have been synthesized and investigated for their potential anticancer activities. Notably, compounds with chlorophenyl substitutions demonstrated promising antiproliferative properties against breast cancer cells, highlighting the significance of chlorophenyl-piperazine structures in the development of new anticancer agents (Yurttaş et al., 2014).
Allosteric Enhancers of the A1 Adenosine Receptor
Research into 2-amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene derivatives, which share a core structural similarity with the compound of interest, revealed their potential as allosteric enhancers of the A1 adenosine receptor. This suggests a role for chlorophenyl-piperazine derivatives in modulating receptor activity, which could be exploited in the design of new therapeutics (Romagnoli et al., 2008).
Crystal Structure and Molecular Interactions
The crystal structure of cinnarizinium fumarate, which features a (2E)-3-phenylprop-2-en-1-yl piperazin-1-yl moiety, was determined, providing insight into the molecular conformation and interactions within the crystal lattice. This type of structural analysis is crucial for understanding the physicochemical properties of compounds and designing molecules with optimized pharmacological profiles (Kavitha et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O/c23-21-11-8-20(9-12-21)10-13-22(26)25-17-15-24(16-18-25)14-4-7-19-5-2-1-3-6-19/h1-13H,14-18H2/b7-4+,13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGIDCRPASIPCA-NJPWYCGFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C=CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)/C=C/C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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